molecular formula C10H13ClO B8734526 3-Noradamantanecarbonyl chloride

3-Noradamantanecarbonyl chloride

Cat. No.: B8734526
M. Wt: 184.66 g/mol
InChI Key: FEJBSNLESASJKD-NLZKFAMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Noradamantanecarbonyl chloride is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2/t6-,7+,8?,10?

InChI Key

FEJBSNLESASJKD-NLZKFAMNSA-N

Isomeric SMILES

C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)Cl

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Noradamantane carboxylic acid (4.99 g, 30.1 mmol) and SOCl2 (5 mL, 69 mmol) in toluene (5 mL) were heated to 65° C. until vigorous evolution of gas commenced. The heating bath was removed for 5-10 minutes until gas evolution had moderated. Heating the reaction again at 65° C. was resumed for 2 hours. The reaction was cooled to room temperature, the volatiles removed in vacuo and toluene added and evaporated (2×) to remove excess SOCl2. The crude acid chloride was used without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of commercially available hexahydro-2,5-methano-pentalene-3a-carboxylic acid (10 g, 0.06 mol) in dichloromethane (200 mL) was added oxalyl chloride (8.7 g, 0.066 mol). The mixture was stirred overnight and then concentrated under reduced pressure to afford the title compound as a colorless oil (11 g, 99%). MS (DCI/NH3) m/z 184 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of 3-noradamantanecarboxylic acid (Aldrich, 4.5 g, 26 mmol) in 40 mL of thionyl chloride was warmed to reflux for 1 hour. The mixture was then cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in 40 mL benzene and concentrated under reduced pressure (3×) to afford hexahydro-2,5-methano-pentalene-3a-carbonyl chloride.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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